molecular formula C22H34N4OS B4612166 1'-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B4612166
M. Wt: 402.6 g/mol
InChI Key: DKRGCEPEYONZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with similar compounds like 1’-[(4-Acetylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide and 1-[(4-Butylphenyl)carbamothioyl]-4-piperidinecarboxamide. These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of 1’-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific butylphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(4-butylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4OS/c1-2-3-7-18-8-10-19(11-9-18)24-21(28)25-16-12-22(13-17-25,20(23)27)26-14-5-4-6-15-26/h8-11H,2-7,12-17H2,1H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRGCEPEYONZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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